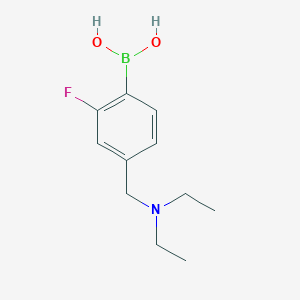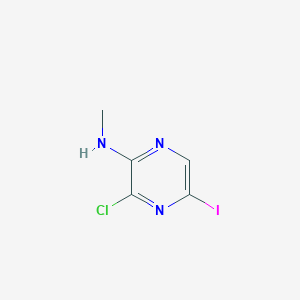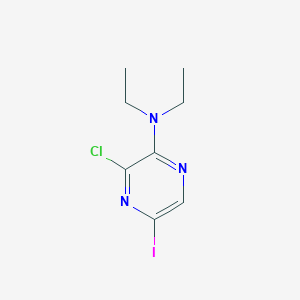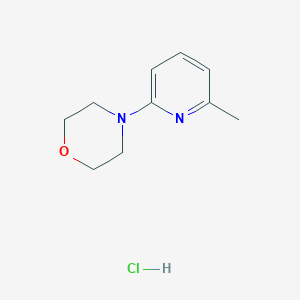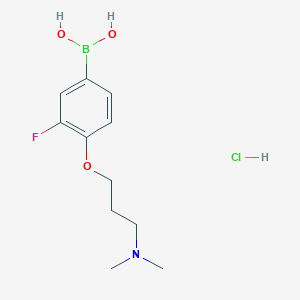
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Übersicht
Beschreibung
“(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 627899-88-1 . It has a molecular weight of 259.54 and its IUPAC name is (4-(3-(dimethylamino)propoxy)phenyl)boronic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18BNO3.ClH/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15;/h4-7,14-15H,3,8-9H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 259.54 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound is synthesized from 4-bromo-2-fluoroaniline, with applications in constructing glucose sensing materials operating at physiological pH. It is used in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and other synthetic chemistry applications (Das et al., 2003).
Fluorescent Probes and Sensing
- Fluorescent Probes for Fluoride : The boronic acid group of the compound interacts with fluoride, leading to spectral shifts and intensity changes, useful in detecting and analyzing fluoride (Dicesare & Lakowicz, 2002).
- Water-Soluble Fluorescent Boronic Acid Isomers : These compounds are synthesized for ratiometric and off-on sensing of saccharides at physiological pH, indicating potential in glucose sensing (Gao, Zhang, & Wang, 2005).
Emulsifying Properties
- Phytosteryl Amino Acid Ester Hydrochlorides : The compound is used in improving the yield and emulsifying properties of phytosteryl amino acid ester hydrochlorides, indicating potential applications in food systems (Jia et al., 2019).
Electropolymerization Studies
- Non-Aggregated Silicon Naphthalocyanines : The compound is involved in the synthesis and electropolymerization studies of silicon naphthalocyanines, showing potential in material sciences (Bıyıklıoğlu & Alp, 2017).
Non-Linear Optical Properties
- Crystal Structures and Optical Properties : Studies on borane derivatives, including this compound, have shown promising results in the field of non-linear optical materials (Lequan et al., 1992).
Spectral Properties and Acid-Responsive Behavior
- Near-Infrared-Absorbing Aza Boron Dipyrromethenes : The compound's spectral properties and acid-responsive behavior have been explored, suggesting applications in sensing technologies (Shi, Lo, & Ng, 2018).
Recognition of Hydrophilic Compounds
- Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds : The compound's ability to selectively recognize and transfer hydrophilic compounds from aqueous solutions to organic media has been demonstrated (Sawada et al., 2000).
Fluorescence Probes for Saccharides
- Spectral Properties of Fluorophores for Saccharides : The compound's utility in developing ratiometric fluorescent probes for glucose and other saccharides is highlighted, with implications for medical and biological sensing applications (Dicesare & Lakowicz, 2001).
Bacterial Recognition
- Fluorescent Sensor for Bacterial Recognition : The compound's potential as a non-enzymatic method for recognizing saccharides on bacterial membranes, aiding in rapid bacterial recognition, is explored (Amin & Elfeky, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3.ClH/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13;/h4-5,8,15-16H,3,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVRCVGYZGCPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



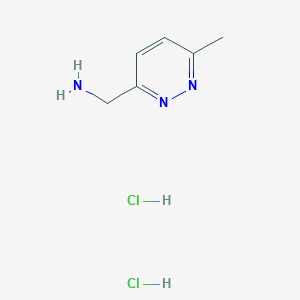
![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
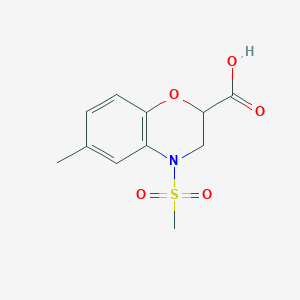
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)


![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)


